

# Physicochemical characteristics of 6-Chloro Acyclovir Acetate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 6-Chloro Acyclovir Acetate

CAS No.: 81777-48-2

Cat. No.: B120364

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An In-Depth Technical Guide to the Physicochemical Characteristics of **6-Chloro Acyclovir Acetate**

## Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical characteristics of **6-Chloro Acyclovir Acetate** (CAS No. 81777-48-2), a key intermediate and known impurity in the synthesis of antiviral therapeutic agents related to Acyclovir. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental causality, ensuring that the presented protocols are robust and self-validating. We will delve into the compound's chemical identity, physical properties, analytical characterization, solubility profile, and chemical stability. The methodologies are detailed to be directly implementable by researchers, scientists, and drug development professionals, supported by authoritative references and visual workflows to enhance understanding and practical application.

# Introduction: Significance in Pharmaceutical Development

**6-Chloro Acyclovir Acetate** is a purine derivative structurally related to the potent antiviral drug Acyclovir. Its primary significance in the pharmaceutical landscape is twofold:

- **Key Synthetic Intermediate:** The 6-chloro substituent on the purine ring serves as an excellent leaving group for nucleophilic aromatic substitution.[1] This reactivity is exploited by medicinal chemists to synthesize a diverse library of Acyclovir analogues, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents targeting viral replication or other cellular processes.[1][2]
- **Process Impurity:** In several synthetic routes leading to Acyclovir and its prodrugs, **6-Chloro Acyclovir Acetate** can arise as a process-related impurity.[3][4] Its proper identification, quantification, and control are therefore critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API), in line with regulatory standards.

Understanding the fundamental physicochemical properties of this compound is paramount for developing robust synthetic processes, analytical control strategies, and stable formulations. This guide provides the foundational knowledge and experimental framework to achieve these objectives.

## Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation.

Table 1: Chemical Identifiers for **6-Chloro Acyclovir Acetate**

Identifier	Value	Source(s)
Chemical Name	2-[(2-Amino-6-chloro-9H-purin-9-yl)methoxy]-ethanol 1-Acetate	[5][6]
CAS Number	81777-48-2	[3][7][8][9]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN <sub>5</sub> O <sub>3</sub>	[4][7][9][10]
Molecular Weight	285.69 g/mol	[5][8][9][10]

| InChI Key | RAEGIEVTUAVTJO-UHFFFAOYSA-N |[7][8] |

## Core Physicochemical Properties

This section summarizes the key physical and calculated properties of **6-Chloro Acyclovir Acetate**. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides estimations useful for initial assessment but requires experimental verification.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source(s)
Appearance	White to off-white crystalline powder	Experimental (Typical)	[2]
Melting Point	123 - 125 °C	Experimental	[3]
Solubility	See Section 5.0 for experimental protocol	-	
Storage Temperature	2 - 8 °C (Refrigerator)	Experimental	[3][8]
Density	1.61 g/cm <sup>3</sup>	Predicted	[7]
Boiling Point	537.3 °C at 760 mmHg	Predicted	[7]
Flash Point	278.8 °C	Predicted	[7]
LogP (XLogP3)	0.4	Predicted	[7]

| Polar Surface Area | 105 Å<sup>2</sup> | Predicted |[7] |

## Analytical Characterization Methodologies

A multi-technique approach is essential for the comprehensive characterization of **6-Chloro Acyclovir Acetate**, confirming its identity, purity, and structure. Commercial suppliers of this reference standard typically provide a Certificate of Analysis (CoA) including data from these techniques.[5]

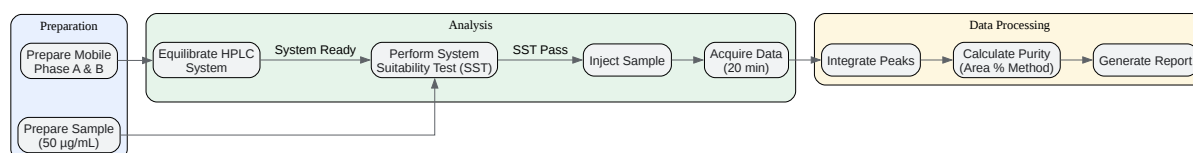
## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

**Expertise & Causality:** A reversed-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of moderately polar small molecules like **6-Chloro Acyclovir Acetate**. The C18 stationary phase provides sufficient hydrophobic retention, while a buffered mobile phase ensures the ionization state of the purine ring is controlled, leading to sharp, symmetrical peaks. The inclusion of an organic modifier (acetonitrile) allows for the elution of the compound in a reasonable timeframe. This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradants.[11]

## Protocol 1: RP-HPLC Purity Determination

- Chromatographic System:
  - Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
  - Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5.
  - Mobile Phase B: Acetonitrile.
  - Gradient: 10% B to 90% B over 20 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30  $^{\circ}$ C.
  - Detection: UV at 254 nm.
  - Injection Volume: 10  $\mu$ L.
- Sample Preparation:
  - Accurately weigh ~5 mg of **6-Chloro Acyclovir Acetate**.
  - Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution.
  - Further dilute to a working concentration of ~50  $\mu$ g/mL using the same diluent.
- System Suitability Testing (SST):
  - Rationale: SST is a non-negotiable step to verify the chromatographic system is performing adequately before sample analysis.
  - Procedure: Inject the working standard solution six times.
  - Acceptance Criteria:
    - Relative Standard Deviation (RSD) of peak area < 2.0%.

- Tailing factor < 1.5.
- Theoretical plates > 2000.
- Analysis & Calculation:
  - Inject the sample solution.
  - Calculate purity by the area percent method:
    - % Purity = (Area of Main Peak / Total Area of All Peaks) \* 100



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Caption: Workflow for HPLC Purity Analysis.

## Spectroscopic Structural Confirmation

- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Purpose: To confirm the proton framework of the molecule. Expected signals would include singlets for the purine protons, multiplets for the ethoxy side chain, and a characteristic singlet for the acetate methyl group. The chemical shifts and coupling patterns provide a definitive fingerprint of the structure.
- Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight and fragmentation pattern. Using electrospray ionization (ESI) in positive mode, the expected protonated molecule  $[M+H]^+$  would be observed at  $m/z$  286.07. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5][7]
- Infrared (IR) Spectroscopy:
  - Purpose: To identify key functional groups. Characteristic stretches would be observed for N-H (amine), C=O (ester carbonyl), C-O (ester and ether), and C-Cl bonds.[5]

## Solubility Profile Determination

Expertise & Causality: Solubility is a critical parameter influencing bioavailability and formulation design. The parent drug, Acyclovir, is known for its poor water solubility.[12]

Determining the solubility of this acetylated analogue in various pharmaceutically relevant media is essential. The equilibrium shake-flask method is a reliable and standard technique for this purpose.

### Protocol 2: Equilibrium Solubility by Shake-Flask Method

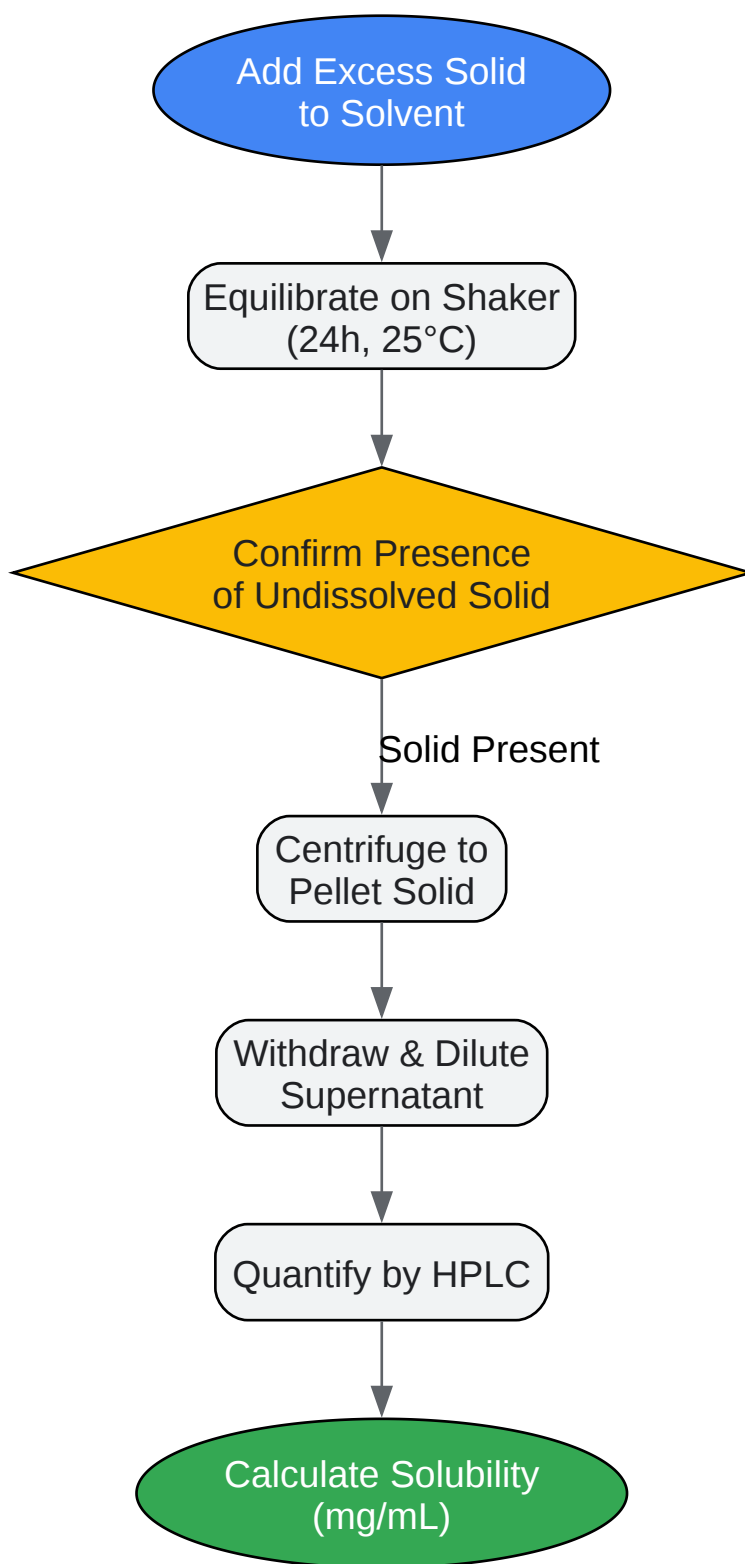
- Objective: To determine the saturation solubility of **6-Chloro Acyclovir Acetate** in various solvents at a controlled temperature (e.g., 25 °C or 37 °C).
- Materials:
  - Solvents: Purified Water, 0.1 N HCl (pH ~1.2), Phosphate Buffer (pH 7.4), Ethanol, Propylene Glycol.
  - Equipment: Orbital shaker with temperature control, centrifuge, calibrated HPLC system (from Protocol 1), 2 mL glass vials.
- Procedure:
  - Add an excess amount of **6-Chloro Acyclovir Acetate** to a vial (e.g., 10 mg). The key is to ensure solid remains after equilibration.
  - Add a known volume of the chosen solvent (e.g., 1 mL).

- Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
  - Equilibrate for 24-48 hours. A preliminary time-point study can confirm when equilibrium is reached.
  - After equilibration, visually confirm the presence of undissolved solid.
  - Centrifuge the samples (e.g., 10,000 rpm for 15 min) to pellet the excess solid.
  - Carefully withdraw a known volume of the supernatant.
  - Dilute the supernatant with the HPLC mobile phase to a concentration within the calibrated range of the HPLC assay.
  - Quantify the concentration using the pre-validated HPLC method against a standard curve.
- Data Presentation:

 Table 3: Solubility Data Template for **6-Chloro Acyclovir Acetate**

Solvent System	Temperature (°C)	Measured Concentration (µg/mL)	Solubility (mg/mL)
<b>Purified Water</b>	<b>25</b>		
0.1 N HCl	25		
pH 7.4 Phosphate Buffer	25		

| Ethanol | 25 | | |



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Caption: Shake-Flask Method for Solubility Determination.

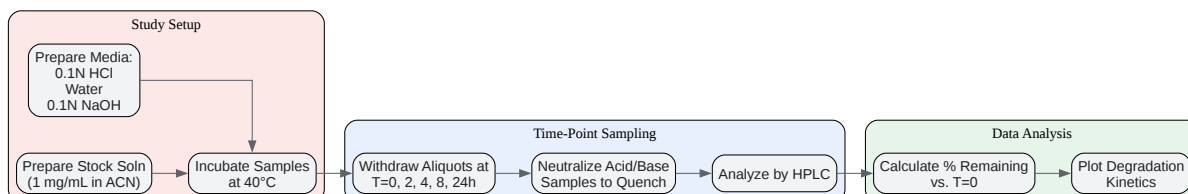
## Chemical Stability Assessment

**Expertise & Causality:** The presence of an ester functional group makes **6-Chloro Acyclovir Acetate** susceptible to hydrolysis, particularly under acidic or basic conditions.[13] A forced degradation study is essential to understand its stability profile, identify potential degradation products, and establish appropriate storage and handling conditions. This study simulates conditions the compound might encounter in formulation or biological systems.

### Protocol 3: Forced Hydrolysis Stability Study

- **Objective:** To evaluate the stability of **6-Chloro Acyclovir Acetate** in acidic, neutral, and basic aqueous solutions over time.
- **Procedure:**
  - Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
  - Prepare three reaction media: 0.1 N HCl, Purified Water, and 0.1 N NaOH.
  - Initiate the study by adding a small aliquot of the stock solution to each of the three media to achieve a final concentration of ~50 µg/mL.
  - Maintain the solutions at a controlled temperature (e.g., 40 °C).
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  - Immediately neutralize the acidic (with NaOH) and basic (with HCl) samples to quench the degradation reaction.
  - Analyze all samples by the stability-indicating HPLC method (Protocol 1).
- **Data Analysis:**
  - Calculate the percentage of **6-Chloro Acyclovir Acetate** remaining at each time point relative to the T=0 sample.
  - Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.

- Plot the % remaining versus time to determine the degradation kinetics.



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Caption: Workflow for Forced Hydrolysis Stability Study.

## Conclusion

This guide has detailed the essential physicochemical characteristics of **6-Chloro Acyclovir Acetate**, providing both established data and robust, validated protocols for its comprehensive analysis. By applying the methodologies for identity, purity, solubility, and stability outlined herein, researchers and drug developers can effectively manage this compound as a synthetic intermediate and control it as a potential impurity. This foundational knowledge is critical for accelerating the development of new, safe, and effective antiviral therapies derived from the valuable purine scaffold.

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